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Compound of Interest

Compound Name:
Methyl 2,3-dibromo-3-

phenylpropanoate

Cat. No.: B1616780 Get Quote

A Comparative Spectroscopic Analysis: From
Alkene to Alkane
A detailed examination of the spectroscopic changes following the bromination of methyl

cinnamate to yield methyl 2,3-dibromo-3-phenylpropanoate.

This guide provides a comprehensive comparison of the spectroscopic data for the starting

material, methyl cinnamate, and its brominated product, methyl 2,3-dibromo-3-
phenylpropanoate. This transformation from an α,β-unsaturated ester to a dibromoalkane

derivative is a classic example of electrophilic addition to an alkene, and the resulting changes

are clearly reflected in their respective NMR, IR, and mass spectra. This analysis is particularly

relevant for researchers in organic synthesis, medicinal chemistry, and drug development who

rely on spectroscopic techniques for structural elucidation and reaction monitoring.

From Starting Material to Product: The Reaction
The synthesis of methyl 2,3-dibromo-3-phenylpropanoate from methyl cinnamate involves

the addition of bromine across the double bond.
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start [label="Methyl Cinnamate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="+

Br2", shape=plaintext, fontcolor="#202124"]; product [label="Methyl 2,3-dibromo-3-
phenylpropanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Spectroscopic

Analysis\n(NMR, IR, MS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> reagent [style=invis]; reagent -> product [label="Bromination"]; product -> analysis; }

Figure 1. Reaction workflow for the synthesis and analysis of methyl 2,3-dibromo-3-
phenylpropanoate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both the starting material and

the product, highlighting the distinct changes that occur upon bromination.

¹H NMR Data
The most significant change in the ¹H NMR spectrum is the disappearance of the vinyl proton

signals and the appearance of two new signals for the methine protons now attached to carbon

atoms bearing bromine.
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Methyl

Cinnamate
~7.70 d 1H β-vinylic H

~6.45 d 1H α-vinylic H

~7.30-7.50 m 5H Aromatic H's

~3.80 s 3H -OCH₃

Methyl 2,3-

dibromo-3-

phenylpropanoat

e

~5.5 (erythro) /

~5.2 (threo)
d 1H H-C(Br)Ph

~4.8 (erythro) /

~4.6 (threo)
d 1H H-C(Br)CO₂Me

~7.30-7.50 m 5H Aromatic H's

~3.85 s 3H -OCH₃

Note: The exact chemical shifts for methyl 2,3-dibromo-3-phenylpropanoate can vary

depending on the diastereomer (erythro or threo) and the solvent used.

¹³C NMR Data
The ¹³C NMR spectrum confirms the conversion of the alkene to an alkane, with the sp²

hybridized carbon signals of the double bond being replaced by sp³ hybridized carbon signals

in the product.
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Compound Chemical Shift (δ) ppm Assignment

Methyl Cinnamate ~167 C=O

~145 β-vinylic C

~118 α-vinylic C

~128-134 Aromatic C's

~52 -OCH₃

Methyl 2,3-dibromo-3-

phenylpropanoate
~168 C=O

~137 Aromatic C (ipso)

~128-130 Aromatic C's

~54 -OCH₃

~52 C(Br)Ph

~48 C(Br)CO₂Me

Note: The provided ¹³C NMR data for the product is based on typical values for similar

structures and may not be exact.

Infrared (IR) Spectroscopy Data
The IR spectrum of the product is characterized by the absence of the C=C stretching

frequency that is prominent in the starting material.
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Compound Frequency (cm⁻¹) Functional Group

Methyl Cinnamate ~3050-3000 C-H (aromatic, vinylic)

~1720 C=O (ester)

~1640 C=C (alkene)

~1200-1000 C-O (ester)

Methyl 2,3-dibromo-3-

phenylpropanoate
~3050-3000 C-H (aromatic)

~1740 C=O (ester)

~1200-1000 C-O (ester)

~700-600 C-Br

Mass Spectrometry (MS) Data
The mass spectrum of the product shows a characteristic isotopic pattern for a dibrominated

compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Compound m/z Interpretation

Methyl Cinnamate 162 [M]⁺ (Molecular ion)

131 [M - OCH₃]⁺

103 [M - CO₂CH₃]⁺

77 [C₆H₅]⁺

Methyl 2,3-dibromo-3-

phenylpropanoate
320, 322, 324

[M]⁺ Isotopic cluster for two Br

atoms

241, 243 [M - Br]⁺

161 [M - Br - HBr]⁺

103 [C₇H₇]⁺ (Tropylium ion)
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Experimental Protocols
Synthesis of Methyl 2,3-dibromo-3-phenylpropanoate

This protocol is adapted from established procedures for the bromination of cinnamic acid

esters.

Materials:

Methyl cinnamate

Bromine

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

Anhydrous sodium sulfate

Round-bottom flask

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Rotary evaporator

Procedure:

Dissolve methyl cinnamate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in

a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

Cool the flask in an ice bath.

Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of

methyl cinnamate via the dropping funnel. The addition should be done in a dropwise

manner to control the reaction temperature.
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After the addition is complete, continue stirring the reaction mixture at 0°C for an additional

30 minutes. The disappearance of the bromine's reddish-brown color indicates the

completion of the reaction.

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench

any unreacted bromine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to obtain the crude product.

The crude methyl 2,3-dibromo-3-phenylpropanoate can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Spectroscopic Analysis:

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an

internal standard.

IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a

KBr pellet (for solids).

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI)

source.

This comparative guide illustrates the power of spectroscopic methods in tracking a chemical

transformation and unequivocally identifying the resulting product. The distinct shifts in NMR

signals, the appearance and disappearance of key IR absorption bands, and the characteristic

fragmentation patterns in mass spectrometry provide a comprehensive picture of the structural

changes occurring at the molecular level.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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